![molecular formula C10H12N2O2 B12586823 Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- CAS No. 651314-79-3](/img/structure/B12586823.png)
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- is a compound that features a morpholine ring substituted with a 3-(5-isoxazolyl)-2-propynyl group. This compound is of interest due to its unique structural properties, which include a five-membered isoxazole ring and a triple bond. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- typically involves the formation of the isoxazole ring followed by the attachment of the morpholine moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by copper(I) or ruthenium(II) catalysts . This reaction is carried out under mild conditions, usually at ambient temperature, and can be performed in a one-pot procedure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- can undergo various chemical reactions, including:
Oxidation: The triple bond in the propynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of isoxazolines or isoxazolidines.
Substitution: Formation of various morpholine derivatives.
科学的研究の応用
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- has a wide range of applications in scientific research:
作用機序
The mechanism of action of morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
類似化合物との比較
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Morpholine derivatives: Compounds with the morpholine ring but different substituents on the ring.
Uniqueness
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- is unique due to the combination of the isoxazole ring, propynyl group, and morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
特性
CAS番号 |
651314-79-3 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
3-[3-(1,2-oxazol-5-yl)prop-2-ynyl]morpholine |
InChI |
InChI=1S/C10H12N2O2/c1(3-10-4-5-12-14-10)2-9-8-13-7-6-11-9/h4-5,9,11H,2,6-8H2 |
InChIキー |
KOOKVWNERGXHFI-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)CC#CC2=CC=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)

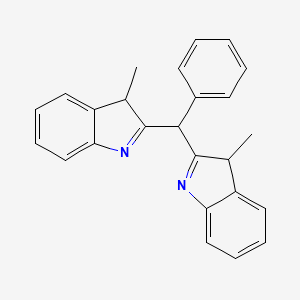
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)
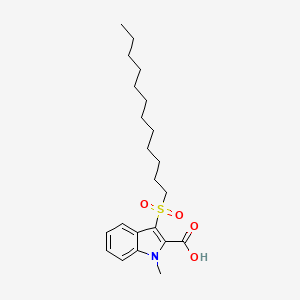
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)
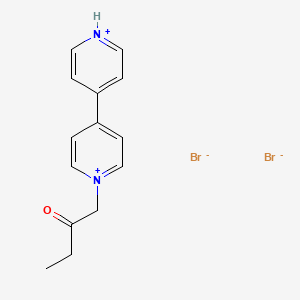
![5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586783.png)

![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)
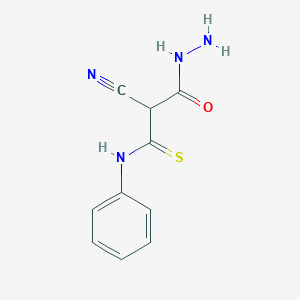
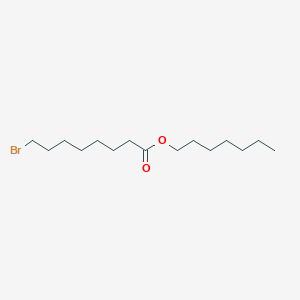
![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
